
(R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride typically involves the synthesis of its intermediate, (3R)-3-aminopiperidine, followed by methylation and subsequent conversion to the dihydrochloride salt. One common method involves the Hoffmann rearrangement of 3-piperidine carboxamide using 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid . The resulting 3-aminopiperidine is then methylated and acidified with concentrated hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled, and solvents such as ethanol-water mixtures are used for their cost-effectiveness and environmental friendliness. The overall yield of the process can reach up to 93%, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Piperidinamine dihydrochloride
- Levocetirizine
- Cetirizine
Uniqueness
Compared to similar compounds, (3R)-N,1-Dimethylpyrrolidin-3-amine dihydrochloride has unique stereochemistry that imparts specific biological activity. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H16Cl2N2 |
|---|---|
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
(3R)-N,1-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-6-3-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
UTASHRWEZBRYDZ-QYCVXMPOSA-N |
SMILES isomérico |
CN[C@@H]1CCN(C1)C.Cl.Cl |
SMILES canónico |
CNC1CCN(C1)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




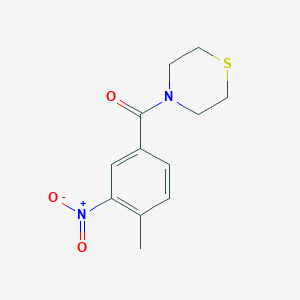
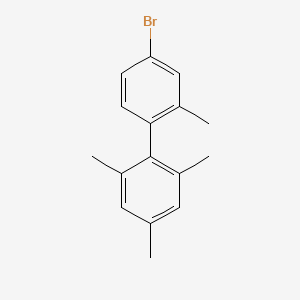



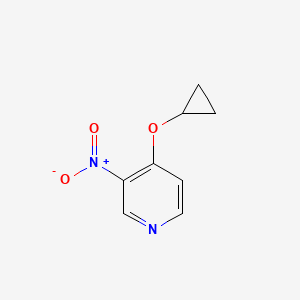
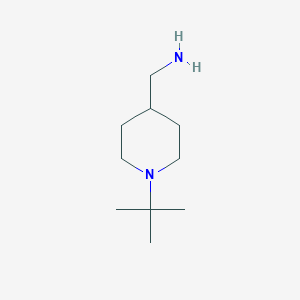
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

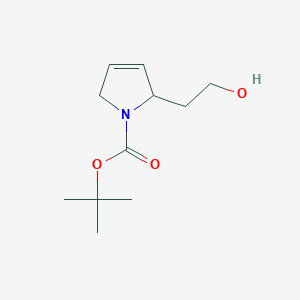
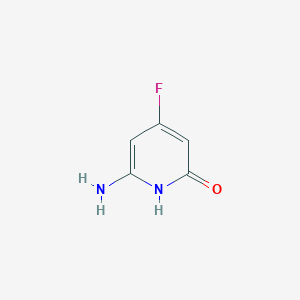
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
